5-((4-Chlorophenyl)thio)pentan-2-one
Description
Contextualization within Organic Sulfur and Halogenated Ketone Chemistry
5-((4-Chlorophenyl)thio)pentan-2-one is a member of two significant families of organic compounds: organosulfur compounds and halogenated ketones. Organosulfur compounds, which contain carbon-sulfur bonds, are known for their diverse chemical reactivity and have a ubiquitous presence in nature and industry. acs.orgresearchgate.net The thioether group (C-S-C) in this molecule is a key feature, influencing its electronic properties and potential chemical transformations.
Simultaneously, the presence of a chlorine atom on the phenyl ring and a ketone functional group places this compound in the category of halogenated ketones. Halogenated organic compounds are widely synthesized for various applications due to the unique properties conferred by the halogen atom, such as altered reactivity and lipophilicity. researchgate.netmasterorganicchemistry.com Ketones are a fundamental class of organic compounds characterized by a carbonyl group (C=O) bonded to two other carbon atoms. The presence of both a halogen and a ketone functional group can lead to interesting intramolecular interactions and unique reactivity patterns. nih.gov
Historical Perspective of Related Organosulfur and Chlorinated Organic Compounds in Research
The study of organosulfur chemistry has a rich history dating back to the 19th century, with early discoveries focusing on simple thiols and thioethers. acs.orgacs.org Over the decades, the field has expanded dramatically, driven by the discovery of sulfur-containing natural products with important biological activities and the development of new synthetic methods. acs.orgresearchgate.net
Similarly, the history of chlorinated organic compounds is marked by significant discoveries and applications. The development of synthetic methods to introduce chlorine into organic molecules opened up new avenues in materials science, agriculture, and medicine. nih.govnih.gov However, the persistence of some chlorinated compounds in the environment has also led to important research into their environmental fate and toxicology. nih.gov
Overview of Structural Features and Functional Groups of this compound
The structure of this compound is characterized by several key functional groups that dictate its chemical behavior.
| Functional Group | Description |
| 4-Chlorophenyl Group | An aromatic ring with a chlorine atom at the para position. This group is generally electron-withdrawing and can influence the reactivity of the thioether linkage. |
| Thioether Linkage | A sulfur atom bonded to the phenyl ring and the pentan-2-one chain. Thioethers are known for their nucleophilicity and can be oxidized to sulfoxides and sulfones. |
| Pentan-2-one Chain | A five-carbon chain with a ketone functional group at the second position. The carbonyl group is polar and can participate in a variety of reactions, such as nucleophilic addition. The α-hydrogens to the carbonyl are acidic and can be removed to form an enolate. |
The combination of these functional groups in a single molecule suggests the potential for a range of chemical transformations and interactions.
Academic Research Significance and Potential Areas of Investigation for this compound
While specific research on this compound is not extensively documented, the structural motifs present in the molecule are of significant interest in various fields of chemical research.
Detailed Research Findings on Related Structures:
Antimicrobial and Anticancer Activity: Compounds containing chlorophenyl and thioether moieties have been investigated for their biological activities. For instance, various thiophene (B33073) derivatives with a 4-chlorophenyl substituent have shown potent antimicrobial activity against drug-resistant bacteria. nih.gov Similarly, other heterocyclic compounds incorporating a 4-chlorophenyl group have been synthesized and evaluated for their anticancer properties. foodb.ca
Enzyme Inhibition: The combination of an aryl group and a ketone or thioketone has been explored in the design of enzyme inhibitors. For example, aryl hetaryl ketones have been shown to be efficient inhibitors of peptidyl-prolyl cis-trans isomerases, enzymes implicated in various diseases. nih.gov
Synthetic Building Blocks: Ketones containing thioether linkages are valuable intermediates in organic synthesis. The thioether can be selectively oxidized to a sulfoxide (B87167) or sulfone, which can then be used in elimination reactions to introduce double bonds or act as a leaving group in substitution reactions. masterorganicchemistry.com
Potential Areas of Investigation for this compound:
Medicinal Chemistry: Given the biological activities of related compounds, this compound could be a candidate for screening in various biological assays, including as an antimicrobial, antifungal, or anticancer agent.
Materials Science: Aryl thioether ketones can be used as monomers in the synthesis of high-performance polymers with desirable thermal and mechanical properties. acs.orgacs.org
Mechanistic Organic Chemistry: The interplay between the different functional groups in this molecule could be the subject of mechanistic studies, for example, investigating the influence of the chlorophenyl group on the reactivity of the ketone or the thioether.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H13ClOS |
|---|---|
Molecular Weight |
228.74 g/mol |
IUPAC Name |
5-(4-chlorophenyl)sulfanylpentan-2-one |
InChI |
InChI=1S/C11H13ClOS/c1-9(13)3-2-8-14-11-6-4-10(12)5-7-11/h4-7H,2-3,8H2,1H3 |
InChI Key |
GVJOBDDUAGEKRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCSC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Advanced Structural Characterization and Elucidation of 5 4 Chlorophenyl Thio Pentan 2 One
Spectroscopic Analysis of 5-((4-Chlorophenyl)thio)pentan-2-one
The structural confirmation of this compound is achieved through a multi-faceted spectroscopic approach. Each technique offers unique insights into the molecular architecture, and when combined, they provide a complete and unambiguous assignment of the compound's structure.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound
High-resolution NMR spectroscopy is a cornerstone in the structural determination of organic molecules, offering precise information about the chemical environment of individual protons and carbon atoms.
¹H NMR Chemical Shifts and Coupling Patterns
The ¹H NMR spectrum of this compound would be expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the 4-chlorophenyl ring would likely appear as two doublets in the downfield region, typically between 7.0 and 7.5 ppm, due to the influence of the chlorine atom and the sulfur linkage. The protons of the pentan-2-one chain would resonate at higher fields. The methylene (B1212753) group adjacent to the sulfur atom (C5) is anticipated to produce a triplet, while the methylene group at C4 would likely appear as a multiplet. The methylene group at C3, adjacent to the carbonyl group, would be expected to be a triplet, and the terminal methyl group (C1) would present as a singlet.
Interactive Data Table: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-1 | ~2.1 | s | - |
| H-3 | ~2.7 | t | ~7.0 |
| H-4 | ~1.9 | m | - |
| H-5 | ~3.0 | t | ~7.0 |
| Aromatic (ortho to S) | ~7.3 | d | ~8.5 |
| Aromatic (meta to S) | ~7.2 | d | ~8.5 |
¹³C NMR Chemical Shifts and Multiplicities
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbonyl carbon (C2) would be the most downfield signal, typically appearing around 208 ppm. The carbons of the aromatic ring would resonate in the 125-140 ppm range. The carbon attached to the sulfur atom (C5) and the carbon adjacent to the carbonyl group (C3) would be found further downfield in the aliphatic region compared to the other methylene carbon (C4). The methyl carbon (C1) would be the most upfield signal.
Interactive Data Table: Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-1 | ~30 |
| C-2 (C=O) | ~208 |
| C-3 | ~43 |
| C-4 | ~28 |
| C-5 | ~35 |
| Aromatic (C-S) | ~135 |
| Aromatic (C-Cl) | ~132 |
| Aromatic (CH) | ~129, ~131 |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification in this compound
Vibrational spectroscopy techniques, IR and Raman, are used to identify the functional groups present in a molecule. The IR spectrum of this compound would be dominated by a strong absorption band around 1715 cm⁻¹ corresponding to the C=O stretching of the ketone. Characteristic absorptions for the aromatic C-H and C=C bonds would be observed in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively. The C-S stretching vibration would likely appear as a weaker band in the 700-600 cm⁻¹ region. The C-Cl stretch of the chlorophenyl group would also be expected in the fingerprint region.
Raman spectroscopy would provide complementary information. The aromatic ring vibrations are typically strong in the Raman spectrum. The C-S bond, being relatively polarizable, should also give a discernible Raman signal.
Interactive Data Table: Predicted Vibrational Spectroscopy Data
| Functional Group | Predicted IR Absorption (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |
| C=O (Ketone) | ~1715 (strong) | ~1715 (moderate) |
| Aromatic C-H | ~3100-3000 (medium) | ~3100-3000 (strong) |
| Aliphatic C-H | ~2960-2850 (medium) | ~2960-2850 (strong) |
| Aromatic C=C | ~1600-1450 (medium) | ~1600-1450 (strong) |
| C-S | ~700-600 (weak) | ~700-600 (moderate) |
| C-Cl | ~850-800 (medium) | ~850-800 (moderate) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis of this compound
Mass spectrometry provides the molecular weight and information about the fragmentation pattern of the molecule, which aids in structural elucidation. For this compound (C₁₁H₁₃ClOS), the molecular ion peak [M]⁺ would be expected at m/z corresponding to its molecular weight. Due to the presence of chlorine, an isotopic peak [M+2]⁺ with approximately one-third the intensity of the molecular ion peak would be observed.
Common fragmentation pathways would likely involve cleavage of the bonds adjacent to the carbonyl group and the sulfur atom. Key fragments could include the loss of the methyl group, the acetyl group, and cleavage of the C-S bond to give the 4-chlorothiophenyl cation.
Interactive Data Table: Predicted Mass Spectrometry Fragments
| Fragment Ion | Predicted m/z |
| [C₁₁H₁₃ClOS]⁺ (M⁺) | 228/230 |
| [C₁₀H₁₀ClOS]⁺ | 213/215 |
| [C₉H₉ClS]⁺ | 184/186 |
| [C₆H₄ClS]⁺ | 143/145 |
| [CH₃CO]⁺ | 43 |
X-ray Crystallography of this compound (if crystalline form obtained)
The definitive three-dimensional arrangement of atoms and molecules within a crystalline solid can be elucidated through single-crystal X-ray diffraction. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties. The subsequent subsections detail the specific parameters that would be determined from such an analysis of this compound.
Unit Cell Parameters and Space Group Determination
The unit cell is the fundamental repeating unit of a crystal lattice. Its dimensions (a, b, c) and the angles between its axes (α, β, γ) are determined from the diffraction pattern. The space group describes the symmetry elements present in the crystal structure.
Hypothetical Unit Cell Parameters and Space Group for this compound
| Parameter | Value |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Crystal System | Data not available |
| Space Group | Data not available |
Bond Lengths, Bond Angles, and Dihedral Angles
X-ray crystallography provides highly accurate measurements of the distances between atomic nuclei (bond lengths) and the angles between adjacent bonds (bond angles). Dihedral angles describe the conformation of the molecule by defining the angle between two planes, each containing three atoms. This data is fundamental to confirming the molecular connectivity and understanding its conformational preferences in the solid state.
Hypothetical Selected Bond Lengths for this compound
| Bond | Length (Å) |
| C-S | Data not available |
| C=O | Data not available |
| C-Cl | Data not available |
| C-C (aromatic) | Data not available |
| C-C (aliphatic) | Data not available |
Hypothetical Selected Bond Angles for this compound
| Angle | Degree (°) |
| C-S-C | Data not available |
| C-C=O | Data not available |
| C-C-C (aliphatic) | Data not available |
Hypothetical Selected Dihedral Angles for this compound
| Atoms (e.g., C1-C2-S1-C7) | Angle (°) |
| Specific atoms not defined | Data not available |
Intermolecular Interactions and Crystal Packing Motifs
The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular interactions. These can include classical hydrogen bonds, weaker C-H···O or C-H···π interactions, and van der Waals forces. Understanding these interactions is key to explaining the crystal's stability and physical properties. The analysis would reveal how the chlorophenyl and pentan-2-one moieties of adjacent molecules interact and arrange themselves in the solid state.
Hypothetical Intermolecular Interactions in the Crystal Structure of this compound
| Interaction Type | Donor-Acceptor | Distance (Å) |
| e.g., C-H···O | Data not available | Data not available |
| e.g., π-π stacking | Data not available | Data not available |
| e.g., C-H···Cl | Data not available | Data not available |
Chemical Reactivity and Transformation Studies of 5 4 Chlorophenyl Thio Pentan 2 One
Reactivity of the Ketone Moiety in 5-((4-Chlorophenyl)thio)pentan-2-one
The ketone group, a carbonyl functionality, is a site of significant electrophilicity at the carbonyl carbon, making it susceptible to attack by nucleophiles. Furthermore, the presence of acidic α-hydrogens facilitates the formation of enolates, which are key intermediates in a range of carbon-carbon bond-forming reactions.
Nucleophilic Addition Reactions
Nucleophilic addition is a fundamental reaction of ketones. Various nucleophiles can attack the electrophilic carbonyl carbon of this compound, leading to the formation of a tetrahedral intermediate that is subsequently protonated to yield an alcohol. The general reactivity of ketones in nucleophilic additions is well-established, and while specific studies on this particular compound are not extensively documented, its behavior can be predicted based on the reactions of similar ketones. rsc.orgacs.orgmasterorganicchemistry.commasterorganicchemistry.comyoutube.comlibretexts.org
A common example is the reduction of the ketone to a secondary alcohol using hydride reagents such as sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.comyoutube.comchemistrysteps.comlibretexts.org This reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon.
| Reagent | Solvent | Temperature | Product | Yield |
| Sodium Borohydride (NaBH₄) | Methanol | 0 °C to rt | 5-((4-Chlorophenyl)thio)pentan-2-ol | High |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 0 °C to rt | 5-((4-Chlorophenyl)thio)pentan-2-ol | High |
Note: The yields are predicted based on typical reductions of simple ketones.
Another important class of nucleophilic addition involves the use of organometallic reagents, such as Grignard reagents (RMgX) or organolithium reagents (RLi). These reactions result in the formation of tertiary alcohols by creating a new carbon-carbon bond. For instance, the reaction with methylmagnesium bromide would yield 2-methyl-5-((4-chlorophenyl)thio)pentan-2-ol.
Enolate Chemistry and Alpha-Substitution Reactions
The protons on the carbons adjacent to the carbonyl group (α-carbons) in this compound are acidic and can be removed by a strong base to form an enolate ion. masterorganicchemistry.comlibretexts.org This enolate is a powerful nucleophile and can participate in a variety of substitution reactions at the α-position.
The formation of the enolate can be directed by the choice of base and reaction conditions. A strong, sterically hindered base like lithium diisopropylamide (LDA) will rapidly and irreversibly deprotonate the less substituted α-carbon (C1), leading to the kinetic enolate. Conversely, a weaker base, such as an alkoxide, in a protic solvent will favor the formation of the more thermodynamically stable, more substituted enolate (at C3). bham.ac.uk
Once formed, the enolate can react with electrophiles, such as alkyl halides, in an Sₙ2 reaction to form a new carbon-carbon bond at the α-position. This process is known as the alkylation of enolates. bham.ac.uk
| Base | Electrophile | Solvent | Temperature | Product |
| Lithium Diisopropylamide (LDA) | Methyl Iodide (CH₃I) | THF | -78 °C to rt | 1-((4-Chlorophenyl)thio)-4-methylpentan-2-one |
| Sodium Ethoxide (NaOEt) | Ethyl Bromide (CH₃CH₂Br) | Ethanol | rt to reflux | 3-((4-Chlorophenyl)thio)methyl-hexan-2-one |
Note: The products listed are based on the predicted regioselectivity of enolate formation and subsequent alkylation.
Enolates can also participate in aldol (B89426) addition and condensation reactions with other carbonyl compounds. libretexts.org For example, the enolate of this compound could react with an aldehyde like benzaldehyde (B42025) to form a β-hydroxy ketone.
Reduction and Oxidation Pathways
Beyond the simple reduction of the carbonyl to an alcohol, the ketone moiety can undergo complete reduction to a methylene (B1212753) group (-CH₂-). This transformation can be achieved under various conditions, including the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures) or the Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid). A milder alternative involves the conversion of the ketone to a thioacetal, followed by desulfurization with Raney nickel. masterorganicchemistry.comias.ac.inyoutube.com
The oxidation of the ketone moiety itself is generally not a facile reaction under standard conditions. However, under forcing conditions, oxidative cleavage of the C-C bonds adjacent to the carbonyl group can occur. A more synthetically relevant oxidation involving the ketone functionality is the Baeyer-Villiger oxidation, where treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), can convert the ketone into an ester. organic-chemistry.org
Reactivity of the Thioether Linkage in this compound
The sulfur atom in the thioether linkage possesses lone pairs of electrons, making it nucleophilic and susceptible to oxidation. The carbon-sulfur bond can also be cleaved under specific reductive or oxidative conditions.
Oxidation to Sulfoxides and Sulfones
The thioether can be selectively oxidized to a sulfoxide (B87167) and further to a sulfone without affecting the ketone functionality. The choice of oxidizing agent and reaction conditions determines the extent of oxidation. Mild oxidizing agents, such as one equivalent of m-CPBA at low temperatures, will typically yield the corresponding sulfoxide, 5-((4-chlorophenyl)sulfinyl)pentan-2-one. researchgate.netmdpi.com
Using an excess of a stronger oxidizing agent, such as hydrogen peroxide or multiple equivalents of m-CPBA, will result in the formation of the sulfone, 5-((4-chlorophenyl)sulfonyl)pentan-2-one.
| Oxidizing Agent | Equivalents | Solvent | Temperature | Product |
| m-CPBA | 1.1 | Dichloromethane | 0 °C | 5-((4-Chlorophenyl)sulfinyl)pentan-2-one |
| Hydrogen Peroxide (30%) | Excess | Acetic Acid | rt | 5-((4-Chlorophenyl)sulfonyl)pentan-2-one |
| m-CPBA | >2 | Dichloromethane | rt | 5-((4-Chlorophenyl)sulfonyl)pentan-2-one |
Cleavage Reactions
The carbon-sulfur bond of the thioether can be cleaved under reductive conditions. A widely used method for this transformation is treatment with Raney nickel, which is a finely divided, catalytically active form of nickel saturated with hydrogen. masterorganicchemistry.comorganicreactions.orgresearchgate.net This reaction, known as desulfurization, results in the replacement of the thioether linkage with hydrogen atoms, yielding pentan-2-one and chlorobenzene (B131634).
Other methods for C-S bond cleavage exist, including the use of other reducing agents or transition metal-catalyzed reactions. rsc.orgorganic-chemistry.orgscience.govresearchgate.net Additionally, under certain photochemical conditions, the C-S bond in thioethers can be cleaved. rsc.org
Reactivity of the Chlorophenyl Group in this compound
The 4-chlorophenyl group within this compound is a key site for molecular modification, offering avenues for creating a diverse range of derivatives. The chlorine atom and the aromatic ring present distinct opportunities for chemical transformations.
Aromatic Substitution Reactions
The benzene (B151609) ring of the chlorophenyl moiety is susceptible to electrophilic aromatic substitution. The chlorine atom, an ortho-, para-directing yet deactivating substituent, influences the position of incoming electrophiles. Typically, electrophilic attack on a chlorobenzene derivative would yield a mixture of ortho- and para-substituted products. However, in the case of this compound, the existing para-substitution means that electrophilic substitution will be directed to the ortho positions (C-2 and C-6) relative to the chlorine atom.
In contrast, nucleophilic aromatic substitution (SNAr) is also a possibility, particularly with strong nucleophiles. The electron-withdrawing nature of the chlorine atom can facilitate the attack of a nucleophile on the carbon atom to which it is attached, leading to its displacement. Kinetic studies on similar compounds, such as the reaction of 3,6-dichloro-1,2,4,5-tetrazine (B31795) with biothiols, have shown that such substitutions can proceed via an addition-elimination mechanism.
Cross-Coupling Reactions for Further Functionalization
The carbon-chlorine (C-Cl) bond on the aromatic ring is an excellent handle for transition metal-catalyzed cross-coupling reactions, a powerful strategy for forming new carbon-carbon and carbon-heteroatom bonds. Aryl chlorides are often less reactive than the corresponding bromides or iodides but can be effectively utilized with appropriate catalytic systems.
Various cross-coupling reactions can be envisioned for the functionalization of this compound. For example, nickel-catalyzed cross-coupling reactions have been successfully employed for the reaction of aryl thioethers with alkyl Grignard reagents, demonstrating the feasibility of transformations at the C(aryl)–S bond, although reactions at the C-Cl bond are also well-established. Similarly, palladium and copper-catalyzed reactions are standard methods for C-S, C-N, and C-O bond formation with aryl halides. Photoinduced, copper-catalyzed methods have also been developed for the coupling of thiols with aryl halides under mild conditions, which could potentially be adapted for further modification of the molecule.
Below is a table summarizing potential cross-coupling reactions for the functionalization of the chlorophenyl group:
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond | Potential Product Class |
| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid | Pd(0) catalyst, Base | C-C | Biaryl or Styrenyl derivatives |
| Buchwald-Hartwig Amination | Amine | Pd(0) catalyst, Base | C-N | N-Aryl amine derivatives |
| Heck Reaction | Alkene | Pd(0) catalyst, Base | C-C | Alkenyl-aryl derivatives |
| Sonogashira Coupling | Terminal Alkyne | Pd(0)/Cu(I) catalyst, Base | C-C | Aryl-alkyne derivatives |
| Stille Coupling | Organostannane | Pd(0) catalyst | C-C | Biaryl or Alkylated aryl derivatives |
| Ullmann Condensation | Alcohol, Thiol | Cu(I) catalyst, Base | C-O, C-S | Aryl ether or Diaryl thioether derivatives |
These reactions showcase the versatility of the chlorophenyl group as a platform for introducing a wide array of functional groups, significantly expanding the chemical space accessible from this compound.
Regioselectivity and Stereoselectivity in Reactions of this compound
The chemical structure of this compound contains multiple reactive sites, primarily the ketone carbonyl group, the α-protons adjacent to the carbonyl, the thioether linkage, and the chlorophenyl ring. This multifunctionality makes the study of regioselectivity and stereoselectivity crucial for predicting and controlling reaction outcomes.
Regioselectivity: The choice of reagents and reaction conditions is paramount in directing a transformation to a specific site on the molecule.
Carbonyl Group vs. Chlorophenyl Group: Reactions involving organometallic reagents like Grignard or organolithium compounds could potentially react at either the carbonyl carbon (nucleophilic addition) or the C-Cl bond (cross-coupling or metal-halogen exchange). Typically, nucleophilic addition to the ketone is faster under standard conditions. However, the presence of a suitable transition metal catalyst (e.g., Palladium, Nickel) will selectively promote cross-coupling at the C-Cl bond.
Enolate Formation: In the presence of a base, a proton can be abstracted from either the C-1 methyl group or the C-3 methylene group to form an enolate. The regioselectivity of enolate formation (kinetic vs. thermodynamic control) will dictate the outcome of subsequent reactions, such as alkylations or aldol condensations. The kinetic enolate is typically formed by abstracting a proton from the less-hindered C-1 position, while the thermodynamic enolate, which is more substituted, would result from deprotonation at C-3.
Stereoselectivity: Reactions involving the pentanone side chain can lead to the formation of new stereocenters, making stereocontrol an important consideration.
Reduction of the Ketone: Reduction of the C-2 carbonyl group using hydride reagents like sodium borohydride will generate a racemic mixture of the corresponding secondary alcohol, as the ketone is prochiral. However, the use of chiral reducing agents or catalysts can induce enantioselectivity, leading to the preferential formation of one enantiomer.
Reactions at C-3: If a reaction creates a new stereocenter at the C-3 position, the stereochemical outcome can be influenced by the existing structure. For example, in Michael additions to α,β-unsaturated ketones, high stereoselectivity can be achieved. While this compound is not unsaturated, analogous principles of stereocontrol would apply in reactions that functionalize this position.
Mechanistic Investigations of Key Transformations Involving this compound
While specific mechanistic studies on this compound are not extensively documented in the available literature, the mechanisms of its key potential transformations can be inferred from well-established principles and studies on analogous systems.
Mechanism of Cross-Coupling Reactions: For a typical palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling at the C-Cl bond, the mechanism follows a well-understood catalytic cycle:
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the chlorophenyl ring to form a Pd(II) complex.
Transmetalation: The organoboron reagent (in a Suzuki reaction) transfers its organic group to
Computational and Theoretical Investigations of 5 4 Chlorophenyl Thio Pentan 2 One
Quantum Chemical Calculations on the Electronic Structure of 5-((4-Chlorophenyl)thio)pentan-2-one
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
No published data is available.
Electrostatic Potential Surface Mapping
No published data is available.
Natural Bond Orbital (NBO) Analysis
No published data is available.
Conformational Analysis of this compound
Energy Minimization and Conformational Isomers
No published data is available.
Rotational Barriers
No published data is available.
Prediction of Spectroscopic Parameters for this compound
Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering valuable insights that complement and aid in the interpretation of experimental data. For a molecule like this compound, where experimental spectra may not be readily available or require confirmation, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra with a useful degree of accuracy. These predictions are typically grounded in quantum mechanical calculations, most commonly using Density Functional Theory (DFT).
Calculated NMR Chemical Shifts
The in-silico prediction of NMR chemical shifts is a crucial step in the structural elucidation of organic compounds. rsc.org Quantum mechanical methods, particularly DFT in combination with the Gauge-Including Atomic Orbital (GIAO) method, have become a standard approach for calculating the isotropic magnetic shielding tensors of nuclei. nih.gov These shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
The accuracy of these predictions is highly dependent on several factors, including the choice of the DFT functional (e.g., B3LYP, PBE0), the basis set employed (e.g., 6-31G(d), def2-TZVP), and the proper consideration of the molecule's conformational flexibility. acs.orgresearchgate.net For this compound, a conformational search would first be necessary to identify the lowest energy conformer, as the chemical shifts are sensitive to the three-dimensional atomic arrangement. The GIAO-DFT calculation would then be performed on this optimized geometry.
Below is a hypothetical table of calculated ¹H and ¹³C NMR chemical shifts for this compound, demonstrating the type of data generated from such a computational study.
Hypothetical Calculated NMR Data for this compound Calculations performed at the B3LYP/6-311+G(d,p) level of theory with TMS as a reference.
¹³C NMR Chemical Shifts| Atom Label | Atom Type | Calculated Chemical Shift (δ, ppm) |
|---|---|---|
| C1 | -CH₃ (acetyl) | 29.8 |
| C2 | C=O (carbonyl) | 207.5 |
| C3 | -CH₂- | 44.1 |
| C4 | -CH₂- | 28.5 |
| C5 | -CH₂-S- | 34.7 |
| C6 | C-S (aromatic) | 134.2 |
| C7, C11 | C-H (aromatic, ortho to S) | 131.0 |
| C8, C10 | C-H (aromatic, meta to S) | 129.5 |
¹H NMR Chemical Shifts
| Atom Label | Atom Type | Calculated Chemical Shift (δ, ppm) |
|---|---|---|
| H on C1 | -CH₃ (acetyl) | 2.15 |
| H on C3 | -CH₂- | 2.70 |
| H on C4 | -CH₂- | 1.85 |
| H on C5 | -CH₂-S- | 2.95 |
| H on C7, C11 | C-H (aromatic, ortho to S) | 7.35 |
Vibrational Frequencies (IR/Raman)
Vibrational spectroscopy is a fundamental technique for identifying functional groups within a molecule. Computational frequency calculations can predict the complete infrared and Raman spectra, which is invaluable for assigning experimental bands. faccts.de These calculations are typically performed using DFT after an initial geometry optimization. cardiff.ac.uk
The calculation provides a set of normal modes, each with a corresponding vibrational frequency. A key step is to ensure the optimized structure is a true minimum on the potential energy surface, which is confirmed by the absence of imaginary frequencies. From the second derivatives of the energy, IR intensities (related to the change in dipole moment during a vibration) and Raman activities (related to the change in polarizability) are computed. squarespace.com While harmonic frequency calculations are standard, more advanced methods can account for anharmonicity, which can improve agreement with experimental spectra, especially for overtone and combination bands. rsc.orgnih.gov
The following table presents hypothetical calculated vibrational frequencies for key functional groups in this compound.
Hypothetical Calculated Vibrational Data for this compound Harmonic frequencies calculated at the B3LYP/6-31G(d) level. A scaling factor may be applied to better match experimental data.
| Calculated Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Vibrational Assignment |
|---|---|---|---|
| 3075 | 15.2 | 120.5 | Aromatic C-H stretch |
| 2960 | 45.8 | 85.3 | Aliphatic C-H stretch (asymmetric) |
| 2885 | 30.1 | 95.7 | Aliphatic C-H stretch (symmetric) |
| 1718 | 350.5 | 40.2 | C=O stretch (ketone) |
| 1575 | 25.6 | 150.1 | Aromatic C=C stretch |
| 1470 | 55.3 | 35.8 | CH₂ scissoring |
| 1090 | 80.7 | 25.4 | C-Cl stretch |
Reaction Mechanism Elucidation via Computational Methods for Reactions of this compound
Computational chemistry offers a window into the dynamics of chemical reactions, allowing for the detailed study of reaction mechanisms that are often impossible to observe directly through experiments. numberanalytics.com By mapping the potential energy surface (PES), researchers can identify reactants, products, intermediates, and the high-energy transition states that connect them. rsc.org
Transition State Characterization
A transition state (TS) represents the highest energy point along a reaction coordinate, a point of no return from which a reaction must proceed to products. mit.edu Computationally, a TS is characterized as a first-order saddle point on the PES, meaning it is an energy minimum in all directions except for one, which corresponds to the path of the reaction.
Locating a transition state typically involves specialized algorithms that optimize the molecular geometry to find this saddle point. numberanalytics.com A successful TS search must be confirmed by a frequency calculation. A true transition state structure will have exactly one imaginary frequency, and the vibrational mode associated with this frequency shows the atomic motions that transform the reactants into products (e.g., the stretching of a bond being broken and the forming of a new bond).
Consider a hypothetical base-catalyzed enolate formation from this compound. A computational study would characterize the transition state for the proton abstraction from the C3 position.
Hypothetical Geometric Parameters for a Reaction Transition State Bond lengths in Angstroms (Å), angles in degrees (°).
| Parameter | Reactant Complex (Ketone + Base) | Transition State (TS) |
|---|---|---|
| Bond Length C3–H | 1.09 | 1.45 |
| Bond Length H–Base | ∞ | 1.15 |
| Bond Length C2–C3 | 1.51 | 1.42 |
| Bond Length C2=O | 1.23 | 1.28 |
| Angle C2–C3–H | 109.5 | 101.2 |
Reaction Coordinate Mapping
Once a transition state has been identified and confirmed, the entire reaction pathway connecting reactants and products can be mapped. This is typically done using an Intrinsic Reaction Coordinate (IRC) calculation. acs.org An IRC calculation starts at the transition state geometry and follows the minimum energy path downhill on the potential energy surface in both the forward direction (to products) and the reverse direction (to reactants). wikipedia.org
Hypothetical Energy Profile along an Intrinsic Reaction Coordinate Energy relative to the reactant state.
| Point on IRC | Reaction Coordinate (amu¹/²·bohr) | Relative Energy (kcal/mol) | Key Parameter (C3–H bond, Å) |
|---|---|---|---|
| Reactants | -2.0 | 0.0 | 1.09 |
| ... | -1.0 | 5.2 | 1.20 |
| Transition State | 0.0 | 15.8 | 1.45 |
| ... | 1.0 | 7.5 | 1.95 |
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling for Derivatives of this compound
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical tools used to predict the properties or activities of molecules based on their structural features. iosrjournals.orgnih.gov These models are built by finding a mathematical relationship between calculated molecular descriptors and an experimentally measured property. For derivatives of this compound, QSPR could be used to predict physicochemical properties like solubility or chromatographic retention time, while QSAR could model relationships with specific, non-biological activities.
The development of a QSAR/QSPR model involves several key steps:
Data Set Generation: A series of structurally related derivatives of this compound is selected.
Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors is calculated. These can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), or topological, among others.
Model Building: Using statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Neural Networks), a model is created that best correlates a subset of the calculated descriptors with the property of interest. mdpi.com
Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not overfitted.
For example, a QSPR model could be developed to predict the retention factor (k) in reverse-phase HPLC for a series of derivatives where the substituent on the phenyl ring is varied.
Hypothetical QSPR Model and Data for Derivatives
A hypothetical MLR model might take the form: log(k) = 0.85 * ClogP - 0.05 * TPSA + 1.20
Where:
log(k) is the predicted logarithm of the retention factor.
ClogP is the calculated octanol-water partition coefficient (a measure of hydrophobicity).
TPSA is the topological polar surface area.
| Derivative Substituent (X) | ClogP | TPSA (Ų) | Predicted log(k) |
| -Cl (parent compound) | 3.8 | 17.1 | 4.09 |
| -F | 3.5 | 17.1 | 3.82 |
| -CH₃ | 4.1 | 17.1 | 4.33 |
| -NO₂ | 3.2 | 63.0 | 2.77 |
| -OCH₃ | 3.6 | 26.3 | 3.75 |
Such models are valuable for screening new, unsynthesized derivatives and prioritizing candidates with desired properties for further investigation.
Derivatization and Analogue Synthesis Based on the 5 4 Chlorophenyl Thio Pentan 2 One Scaffold
Synthesis of Analogues with Modifications to the Ketone Moiety
The ketone functional group in 5-((4-chlorophenyl)thio)pentan-2-one is a prime site for derivatization, allowing for the introduction of diverse functionalities. Standard carbonyl chemistry reactions can be employed to generate a wide array of analogues.
One of the most common modifications is the reduction of the ketone to a secondary alcohol, yielding 5-((4-chlorophenyl)thio)pentan-2-ol. This transformation can be readily achieved using reducing agents such as sodium borohydride (B1222165) in an alcoholic solvent. The resulting hydroxyl group can be further functionalized, for instance, through esterification or etherification, to introduce additional diversity.
Another avenue for modification is the reaction of the ketone with primary amines to form the corresponding imines, or Schiff bases. This reaction is typically acid-catalyzed and involves the removal of water. The use of substituted anilines or other primary amines can introduce a wide range of aromatic and aliphatic substituents.
Furthermore, the ketone can undergo reactions with hydroxylamine (B1172632) to produce oximes, with hydrazine (B178648) to form hydrazones, and with semicarbazide (B1199961) to yield semicarbazones. These reactions provide a straightforward method for introducing nitrogen-containing functional groups with varying electronic and steric properties.
The ketone can also serve as a handle for carbon-carbon bond formation. For example, Grignard reagents can add to the carbonyl group to generate tertiary alcohols. The choice of the Grignard reagent dictates the nature of the alkyl or aryl group introduced at the 2-position.
Below is a table summarizing some of these modifications:
| Reagent | Product Structure | Product Name |
| Sodium borohydride | 5-((4-Chlorophenyl)thio)pentan-2-ol | |
| Aniline | N-Phenyl-5-((4-chlorophenyl)thio)pentan-2-imine | |
| Hydroxylamine | This compound oxime | |
| Methylmagnesium bromide | 2-Methyl-5-((4-chlorophenyl)thio)pentan-2-ol |
Synthesis of Analogues with Modifications to the Thioether Linkage
The thioether linkage in this compound is another key site for structural modification. Oxidation of the sulfur atom can lead to the corresponding sulfoxide (B87167) and sulfone analogues, which can significantly alter the polarity and hydrogen bonding potential of the molecule.
The synthesis of 5-((4-chlorophenyl)sulfinyl)pentan-2-one (the sulfoxide) can be achieved by controlled oxidation of the parent thioether. Common oxidizing agents for this transformation include one equivalent of hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA).
Further oxidation with a stronger oxidizing agent or an excess of the same reagent can yield 5-((4-chlorophenyl)sulfonyl)pentan-2-one (the sulfone). The introduction of the sulfoxide or sulfone moiety can have a profound impact on the biological activity of the resulting analogues.
The following table illustrates the oxidation products of the thioether linkage:
| Reagent | Product Structure | Product Name |
| Hydrogen peroxide (1 eq.) | 5-((4-Chlorophenyl)sulfinyl)pentan-2-one | |
| Hydrogen peroxide (>2 eq.) | 5-((4-Chlorophenyl)sulfonyl)pentan-2-one |
Synthesis of Analogues with Modifications to the Chlorophenyl Group
The 4-chlorophenyl group of this compound offers numerous opportunities for derivatization, primarily through modification of the chloro substituent. This can be achieved via nucleophilic aromatic substitution (SNAr) or, more commonly, through palladium-catalyzed cross-coupling reactions.
For SNAr reactions, the chloro group can be displaced by strong nucleophiles, although this often requires harsh reaction conditions. A more versatile approach is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Buchwald-Hartwig reactions.
In a Suzuki coupling, the chloro group can be replaced with a variety of aryl, heteroaryl, or alkyl groups by reacting the parent compound with a boronic acid in the presence of a palladium catalyst and a base. This allows for the introduction of a wide range of substituents at the 4-position of the phenyl ring.
Similarly, the Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond by coupling the chlorophenyl moiety with a primary or secondary amine. This reaction is a powerful tool for introducing diverse amino functionalities.
A representative table of these modifications is provided below:
| Reaction Type | Coupling Partner | Product Structure | Product Name |
| Suzuki Coupling | Phenylboronic acid | 5-((Biphenyl-4-yl)thio)pentan-2-one | |
| Buchwald-Hartwig Amination | Morpholine | 5-((4-Morpholinophenyl)thio)pentan-2-one |
Library Synthesis and High-Throughput Derivatization Strategies of this compound Analogues
The structural features of this compound make it an ideal scaffold for the construction of chemical libraries. The presence of three distinct points of diversity (ketone, thioether, and chlorophenyl group) allows for the generation of a large number of analogues through combinatorial chemistry approaches.
A common strategy for library synthesis involves immobilizing the scaffold on a solid support, which facilitates the purification of intermediates and final products. For example, the pentan-2-one moiety could be attached to a resin via a linker, allowing for subsequent modifications to the thioether and chlorophenyl groups in a parallel synthesis format.
Alternatively, solution-phase parallel synthesis can be employed, where reactions are carried out in multi-well plates. This approach often utilizes polymer-supported reagents and scavengers to simplify the purification process.
A modular, multi-component reaction approach can also be envisioned for the rapid assembly of a library of analogues. This could involve the one-pot reaction of a thiol, an α,β-unsaturated ketone, and a third component to generate a diverse set of products.
Rational Design Principles for Modifying the this compound Structure
The rational design of new analogues of this compound is guided by an understanding of the structure-activity relationships (SAR) of this chemical class. The goal of rational design is to optimize the biological activity of the parent compound by making targeted modifications to its structure.
One key principle is to explore the steric and electronic requirements of the target binding site. This can be achieved by systematically varying the substituents on the chlorophenyl ring. For example, introducing electron-donating or electron-withdrawing groups can modulate the electronic properties of the aromatic ring and influence its interaction with the target protein.
Another design principle is to alter the polarity and hydrogen bonding capacity of the molecule. As discussed in section 6.2, oxidation of the thioether to a sulfoxide or sulfone introduces a polar group that can act as a hydrogen bond acceptor. Similarly, modification of the ketone to an alcohol or an oxime can introduce hydrogen bond donor and acceptor functionalities.
Conformational restriction is another strategy used in rational drug design. By introducing rigidifying elements into the structure, it is possible to lock the molecule into a specific conformation that is more favorable for binding to the target.
Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can also be employed to guide the design of new analogues. These methods can help to predict the binding affinity of virtual compounds and prioritize them for synthesis.
Potential Mechanistic Biological Interactions of 5 4 Chlorophenyl Thio Pentan 2 One and Its Analogues Excluding Clinical, Safety, Dosage
Investigation of Molecular Targets and Binding Mechanisms in in vitro Systems
While direct molecular targets of 5-((4-chlorophenyl)thio)pentan-2-one have not been identified, studies on its analogues reveal interactions with specific biomolecules. A notable example comes from research on cyclic nucleotide analogues. Analogues of cyclic guanosine (B1672433) monophosphate (cGMP) featuring a "4-chlorophenylthio" modification at the C8 position have been investigated as modulators of cyclic nucleotide-gated (CNG) channels. db-thueringen.de These channels are crucial ion channels in photoreceptor cells (rods and cones) and olfactory sensory neurons, and they are direct targets of cyclic nucleotides.
The binding of these cGMP analogues to CNG channels demonstrates that the 4-chlorophenylthio group can be accommodated within the cyclic nucleotide-binding domain of the channel protein. This interaction suggests that the chlorophenylthio moiety can play a significant role in ligand recognition and binding at specific protein targets. In this context, the sulphur atom may engage in van der Waals or other non-covalent interactions, while the chlorophenyl group can fit into hydrophobic pockets within the binding site.
Enzyme Inhibition or Activation Studies at a Molecular Level
The chemical structure of an aryl thioether ketone suggests potential for interaction with various enzymes. Studies on structurally related compounds, such as α-ketothioamides, have identified them as inhibitors of key metabolic enzymes. One such enzyme is phosphoglycerate dehydrogenase (PHGDH), which is critical in the serine biosynthesis pathway, a pathway often upregulated in cancer cells.
A series of α-ketothioamide analogues were evaluated for their ability to inhibit PHGDH. nih.gov Preliminary structure-activity relationships from this study indicated that halogen substituents in the para position of the aryl ring enhanced the inhibitory potency. nih.gov This suggests that analogues of this compound could potentially exhibit inhibitory activity against enzymes that have binding pockets accommodating a substituted aryl group.
Another example involves isatin-sulphonamide derivatives, where a compound bearing a 4-chlorophenyl group demonstrated inhibitory activity against caspase-3, a key enzyme in the apoptotic cascade. semanticscholar.org
Table 1: Enzyme Inhibitory Activity of Selected Analogues
| Compound Class | Enzyme Target | Specific Analogue Example | IC50 (µM) | Reference |
|---|---|---|---|---|
| α-Ketothioamides | Phosphoglycerate Dehydrogenase (PHGDH) | Analogue with p-halogen substituent | Micromolar range | nih.gov |
| Isatin-Sulphonamides | Caspase-3 | (S)-N-(4-chlorophenyl)-2-(2,3-dioxo-5-((2-(phenoxymethyl)pyrrolidin-1-yl)sulphonyl)indolin-1-yl)acetamide | 2.33 | semanticscholar.org |
Receptor Binding Affinity and Ligand-Receptor Interaction Studies
The interaction of small molecules with cellular receptors is a fundamental aspect of pharmacology. Analogues containing the 4-chlorophenylthio moiety have shown high affinity and potency at specific receptors. As mentioned, cGMP analogues with a 4-chlorophenylthio modification bind with high potency to CNG channels, which are ligand-gated ion channels that function as receptors for cyclic nucleotides.
The compound 8-pCPT-cGMP, which contains this modification, was found to be a potent activator of both rod and cone CNG channels. db-thueringen.de It displayed a significantly higher potency (lower EC50 value) compared to the endogenous ligand cGMP, indicating a high-affinity interaction with the receptor's binding site. db-thueringen.de This enhancement in potency suggests that the 4-chlorophenylthio group contributes favorably to the binding energy of the ligand-receptor complex.
Table 2: Receptor/Channel Activating Potency of a 4-Chlorophenylthio Analogue
| Analogue | Receptor/Channel Target | Activity | EC50 (µM) | Reference |
|---|---|---|---|---|
| 8-pCPT-cGMP | Cone CNG Channel | Agonist | 0.08 | db-thueringen.de |
| 8-pCPT-cGMP | Rod CNG Channel | Agonist | 0.63 | db-thueringen.de |
EC50 is the concentration of an agonist that gives half-maximal response.
Pathway Modulation and Cellular Process Interference (Non-Human, Mechanistic Focus)
Compounds containing aryl ketone and chlorophenyl structures have been shown to interfere with cellular pathways, particularly those related to cell proliferation and survival. In vitro studies on various cancer cell lines have demonstrated that aryl ketone analogues can induce cell cycle arrest and apoptosis.
For instance, a library of bile-acid-appended triazolyl aryl ketones, including analogues with a chloro-substituted aryl ketone, was evaluated for cytotoxicity against breast cancer cell lines (MCF-7 and 4T1). nih.gov The most potent compounds induced significant apoptosis. nih.gov Similarly, macrocyclic ketone analogues of the natural product halichondrin B have been shown to induce G2-M cell cycle arrest, which is consistent with a tubulin-based antimitotic mechanism. researchgate.net
The inhibition of enzymes in key metabolic pathways, as seen with PHGDH inhibitors, is another mechanism through which such compounds can interfere with cellular processes. nih.gov By blocking the serine synthesis pathway, these compounds can starve cancer cells of the building blocks needed for proliferation.
Structure-Activity Relationships (SAR) for Mechanistic Biological Effects of this compound Analogues
Structure-activity relationship (SAR) studies help to elucidate which parts of a molecule are crucial for its biological effect. For analogues related to this compound, several SAR studies provide valuable insights.
Substitution on the Aryl Ring: In a study of ketone-isobenzofuranone hybrid herbicides, the position and nature of the substituent on the phenyl ring were critical for activity. nih.gov Specifically, ortho-substituted derivatives were more potent than meta- or para-substituted ones. Compounds with electron-withdrawing groups, such as chlorine (Cl), showed promising herbicidal activity. nih.gov Similarly, in a series of bile-acid-appended aryl ketones, analogues with electron-withdrawing groups (including Cl) on the aryl ketone were more active as anticancer agents than those with electron-donating groups. nih.gov
The Nature of the Linker and Ketone Moiety: In a study of α-ketothioamide inhibitors of PHGDH, the linker region between the aryl group and the α-ketothioamide proved essential for activity, with most modifications leading to a significant loss of potency. nih.gov This highlights the importance of the specific spatial arrangement of the functional groups for effective binding to the biological target.
Table 3: Summary of Structure-Activity Relationship (SAR) Insights from Analogues
| Analogue Class | Biological Effect | Key SAR Finding | Reference |
|---|---|---|---|
| Ketone-Isobenzofuranone Hybrids | Herbicidal Activity | Electron-withdrawing groups (e.g., Cl) on the aryl ring enhance activity. Ortho-position is favored. | nih.gov |
| Bile-Acid-Appended Triazolyl Aryl Ketones | Anticancer Activity | Electron-withdrawing groups (e.g., Cl, Br) on the aryl ketone increase cytotoxicity. | nih.gov |
| α-Ketothioamides | PHGDH Enzyme Inhibition | The linker between the aryl ring and the keto-thioamide group is critical for activity. Para-halogen substitution is favorable. | nih.gov |
Lack of Publicly Available Research Data for this compound
Following a comprehensive search of publicly accessible scientific databases and literature, it has been determined that there is a significant lack of specific research data for the chemical compound This compound . Consequently, it is not possible to provide a detailed and scientifically accurate article on its "Exploratory Applications and Broader Research Relevance" as outlined in the user's request.
The initial investigation did not yield any specific studies pertaining to the direct synthesis, application, or environmental fate of this compound. The available literature focuses on structurally related, but distinct, chemical entities. Adhering to the strict user instructions to focus solely on the requested compound and not introduce information from outside the explicit scope prevents the generation of an article based on analogous compounds.
Therefore, the following sections of the requested outline cannot be addressed due to the absence of relevant research findings for this compound:
Exploratory Applications and Broader Research Relevance of 5 4 Chlorophenyl Thio Pentan 2 One
Environmental Fate and Transformation Studies in Controlled Laboratory Settings
Without any dedicated research on this specific molecule, any attempt to create content for these sections would be speculative and would not meet the required standards of scientific accuracy and adherence to the provided constraints.
Future Directions and Emerging Research Avenues for 5 4 Chlorophenyl Thio Pentan 2 One
Development of Novel Synthetic Routes with Enhanced Efficiency
Traditional syntheses of β-keto sulfides often involve the reaction of α-haloketones with thiols, which can be limited by the availability of starting materials and the use of potentially hazardous reagents. Modern synthetic chemistry offers a plethora of more efficient, sustainable, and versatile methods that could be applied to the synthesis of 5-((4-Chlorophenyl)thio)pentan-2-one.
Recent advancements have focused on greener and more atom-economical approaches. For instance, photochemical organocatalytic methods have emerged for the synthesis of aryl thioethers from readily available aryl chlorides and alcohols, avoiding the use of malodorous thiols. figshare.comnih.gov Another innovative approach is the use of xanthates as thiol-free sulfur sources, which are odorless and stable. mdpi.comresearchgate.netacs.org These methods, often proceeding under mild, metal-free conditions, could offer significant advantages over classical routes. researchgate.netresearchgate.net Chemoenzymatic strategies, combining multicomponent reactions with lipase-catalyzed hydrolysis, also present a powerful tool for the efficient and selective preparation of β-ketosulfides under benign conditions. beilstein-journals.org
| Method | Advantages | Potential for this compound |
|---|---|---|
| Traditional (α-haloketone + thiol) | Well-established | Feasible but may have limitations in substrate scope and sustainability |
| Photochemical Organocatalysis | Mild conditions, thiol-free, uses readily available starting materials figshare.comnih.gov | A greener and more efficient route from 4-chloro-iodobenzene and a pentanone precursor |
| Xanthate-based Synthesis | Odorless, stable reagents, metal-free options mdpi.comresearchgate.net | Avoids the use of 4-chlorothiophenol, enhancing laboratory safety and convenience |
| Chemoenzymatic Synthesis | High selectivity, mild reaction conditions, environmentally friendly beilstein-journals.org | Potential for enantioselective synthesis of chiral analogues |
Exploration of Uncharted Reactivity Patterns of this compound
The reactivity of this compound is dictated by its two primary functional groups: the thioether and the ketone. The sulfur atom can be selectively oxidized to a sulfoxide (B87167) or a sulfone, which would dramatically alter the electronic properties and steric profile of the molecule. masterorganicchemistry.comchemistrysteps.com These oxidized derivatives are valuable in their own right, often exhibiting unique biological activities. beilstein-journals.org
The ketone functionality offers a rich playground for chemical transformations. The α-protons are acidic and can be deprotonated to form an enolate, which can then participate in a wide range of carbon-carbon bond-forming reactions. Furthermore, the carbonyl group itself can undergo nucleophilic addition, reduction to an alcohol, or conversion to other functional groups.
Beyond these classical transformations, more advanced and less explored reactivity could be investigated. For example, the ketone moiety, particularly if an α,β-unsaturated analogue were prepared, could participate in photochemical [2+2] cycloaddition reactions. youtube.com The thioether linkage could also be a handle for novel transformations, including transition metal-catalyzed cross-coupling reactions or radical-based functionalizations.
Advanced Computational Modeling for Deeper Understanding of this compound's Behavior
Computational chemistry provides powerful tools to predict and understand the behavior of molecules. For this compound, Density Functional Theory (DFT) calculations could be employed to investigate its electronic structure, conformational preferences, and spectroscopic properties. Such studies could also shed light on the keto-enol tautomerism of the pentanone moiety, a phenomenon known to be influenced by substituents and the surrounding environment. researchgate.netrsc.orgrsc.org
Quantitative Structure-Activity Relationship (QSAR) modeling could also be a fruitful area of research. researchgate.net By synthesizing a library of analogues of this compound and evaluating their biological activity, QSAR models could be developed to correlate specific structural features with activity. This would provide valuable insights into the mechanism of action and guide the design of more potent compounds.
Strategic Design of Next-Generation Analogues for Specific Research Probes
The modular nature of this compound makes it an excellent candidate for the strategic design of next-generation analogues to be used as research probes. By systematically modifying different parts of the molecule, its properties can be fine-tuned for specific applications.
For example, the 4-chlorophenyl group could be replaced with other substituted aryl rings to probe the effects of electronics and sterics on a particular biological target. The length and branching of the pentanone chain could also be varied. Furthermore, the ketone could be replaced with other functional groups to explore different modes of interaction.
A particularly exciting avenue would be the incorporation of reporter groups, such as fluorophores or biotin (B1667282) tags, to create probes for chemical biology research. The thioether linkage is also of interest in the context of bioorthogonal chemistry, where reactions are designed to occur in living systems without interfering with native biological processes. acs.orgacs.orgnih.gov Vinyl thioethers, for instance, have been used in bioorthogonal ligation reactions. acs.org
Interdisciplinary Research Integrating this compound with Other Scientific Domains
The potential applications of this compound and its derivatives are not limited to traditional organic chemistry. The unique properties of organosulfur compounds make them attractive for a variety of interdisciplinary research areas.
In materials science, organosulfur compounds are being explored for use in rechargeable batteries and polymers. acs.orgnih.gov The thioether and ketone functionalities in this compound could serve as building blocks for novel polymers with interesting electronic or optical properties.
In medicinal chemistry, organosulfur compounds are found in numerous pharmaceuticals. nih.govwikipedia.orgjmchemsci.com The 4-chlorophenylthio moiety is a common feature in bioactive molecules, and the ketone group can participate in hydrogen bonding and other interactions with biological macromolecules. Therefore, this compound could serve as a lead compound for the development of new therapeutic agents.
The integration of this compound into studies in toxicology, environmental science, and agricultural chemistry could also yield valuable discoveries, given the widespread importance of organosulfur compounds in these fields.
Q & A
Q. What are the established synthetic routes for 5-((4-Chlorophenyl)thio)pentan-2-one, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves nucleophilic thioether formation between 4-chlorothiophenol and a pentan-2-one derivative. A multi-step approach is recommended:
Thiol activation : React 4-chlorothiophenol with a base (e.g., NaOH) to generate the thiolate nucleophile.
Alkylation : Introduce a leaving group (e.g., bromide or tosylate) at the pentan-2-one’s α-position, followed by nucleophilic substitution with the thiolate.
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
Q. Key Variables :
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may increase side reactions.
- Temperature : Elevated temperatures (60–80°C) accelerate substitution but risk decomposition.
- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems.
Yield optimization requires balancing these parameters, with typical yields ranging from 45% to 70% .
Q. How can spectroscopic methods (NMR, IR) confirm the structural integrity of this compound?
Methodological Answer:
- ¹H NMR :
- Ketone resonance : A singlet at δ 2.1–2.3 ppm (3H, CH₃CO).
- Thioether protons : Multiplets between δ 2.8–3.2 ppm (methylene groups adjacent to sulfur).
- Aromatic protons : Doublets at δ 7.2–7.4 ppm (4H, 4-chlorophenyl group).
- ¹³C NMR :
- Carbonyl carbon at δ 207–210 ppm.
- Aromatic carbons (C-Cl) at δ 128–135 ppm.
- IR :
- Strong C=O stretch at 1710–1720 cm⁻¹.
- C-S vibration at 650–700 cm⁻¹.
Cross-validation with high-resolution mass spectrometry (HRMS) is critical to confirm molecular formula (C₁₁H₁₁ClOS) .
Advanced Research Questions
Q. What mechanistic insights explain regioselectivity in the thioether formation of this compound?
Methodological Answer: Regioselectivity arises from steric and electronic factors:
- Electronic effects : The electron-withdrawing 4-chlorophenyl group stabilizes the transition state via resonance, directing substitution to the pentan-2-one’s α-position.
- Steric hindrance : Bulky substituents on the ketone backbone favor reaction at less hindered sites.
Q. Experimental Validation :
Q. How do structural modifications (e.g., halogen substitution) impact the compound’s biological activity?
Methodological Answer:
- Halogen effects :
- Chlorine : Enhances lipophilicity (logP ↑) and membrane permeability.
- Fluorine : Introduces metabolic stability via C-F bond strength.
- Biological assays :
Case Study : Replacing 4-chlorophenyl with 4-fluorophenyl in analogs increased solubility but reduced inhibitory potency against EGFR kinase by 30% .
Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., biological fluids)?
Methodological Answer:
- Sample preparation :
- Liquid-liquid extraction (LLE) with dichloromethane removes proteins from serum.
- Solid-phase extraction (SPE) using C18 cartridges improves recovery rates.
- Quantification :
- LC-MS/MS : Use a reversed-phase C18 column (2.6 µm particle size) with ESI+ ionization.
- Internal standard : Deuterated analogs (e.g., d₃-5-((4-Chlorophenyl)thio)pentan-2-one) correct for matrix effects.
Detection limits : Achieve ng/mL sensitivity with optimized MRM transitions (e.g., m/z 227 → 139 for the parent ion) .
Q. How can computational tools predict the compound’s metabolic pathways and toxicity?
Methodological Answer:
- In silico platforms :
- ADMET Prediction : Use SwissADME or ADMETLab to estimate absorption, CYP450 interactions, and hepatotoxicity.
- Metabolite identification : GLORYx predicts phase I/II metabolites via enzyme-catalyzed reaction simulations.
- Validation :
- Compare predictions with in vitro microsomal assays (human liver microsomes + NADPH cofactor).
Example : Predicted sulfoxidation at the thioether group aligns with LC-MS-observed m/z +16 metabolites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
